1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butyl hydrazinecarboxylate and 4-chlorobenzaldehyde.
Reaction Steps: The synthesis involves a condensation reaction between tert-butyl hydrazinecarboxylate and 4-chlorobenzaldehyde to form an intermediate pyrazolone derivative. This intermediate is then subjected to a reduction reaction to introduce the amine group, resulting in the final product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized for higher yields and purity by using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its amine derivatives.
Substitution: Substitution reactions can introduce various functional groups at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazolone oxides and other oxidized derivatives.
Reduction Products: Aminopyrazoles and other reduced derivatives.
Substitution Products: Functionalized pyrazoles with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but without the amine group.
1-tert-Butyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but with a methoxy group instead of a chloro group.
1-tert-Butyl-3-(4-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: The presence of the amine group in 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine distinguishes it from its analogs, potentially leading to different biological activities and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
186896-33-3 |
---|---|
Molekularformel |
C13H16ClN3 |
Molekulargewicht |
249.74 g/mol |
IUPAC-Name |
2-tert-butyl-5-(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H16ClN3/c1-13(2,3)17-12(15)8-11(16-17)9-4-6-10(14)7-5-9/h4-8H,15H2,1-3H3 |
InChI-Schlüssel |
YIGGWJCUSSIKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.